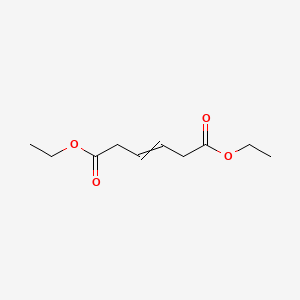
1,6-Diethyl hex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diethyl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is a diester derivative of hexenedioic acid, characterized by the presence of two ethyl ester groups at the 1 and 6 positions of the hex-3-enedioic acid backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diethyl hex-3-enedioate can be synthesized through the esterification of hex-3-enedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the catalytic hydrogenation of diethyl hex-3-enedioate precursors. This process is carried out in a polar, aprotic, and basic solvent, with palladium as the catalyst and an inorganic halide as the co-catalyst .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diethyl hex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-3-enedioic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Hex-3-enedioic acid.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Diethyl hex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-diethyl hex-3-enedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hex-3-enedioic acid and ethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl hexanedioate: Similar structure but lacks the double bond present in 1,6-diethyl hex-3-enedioate.
Dimethyl hex-3-enedioate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Hex-3-enedioic acid: The parent acid form of this compound.
Uniqueness
This compound is unique due to the presence of both ester groups and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
diethyl hex-3-enedioate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
YIDKJPKYCLMJQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC=CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)


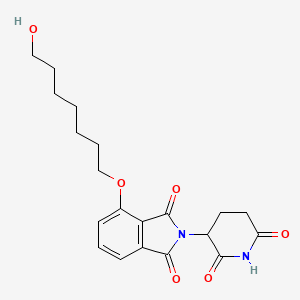
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
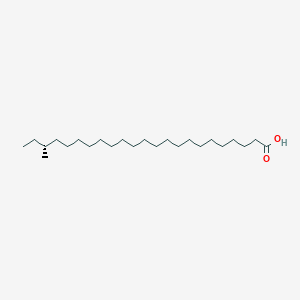
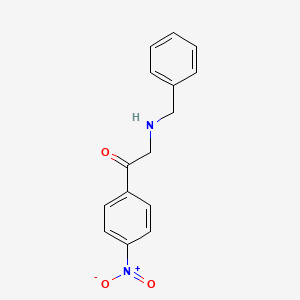
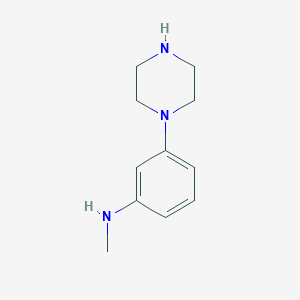
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
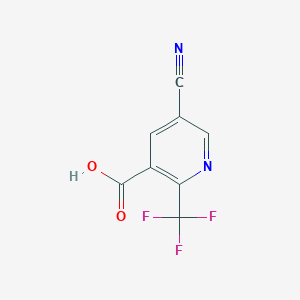
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
